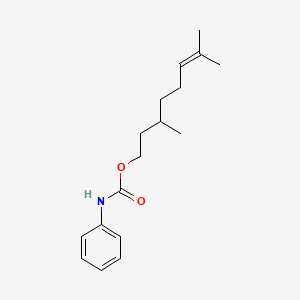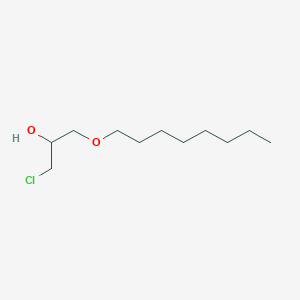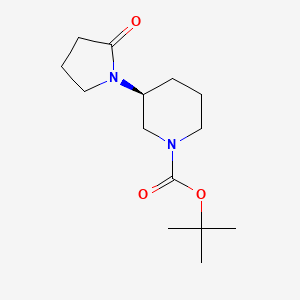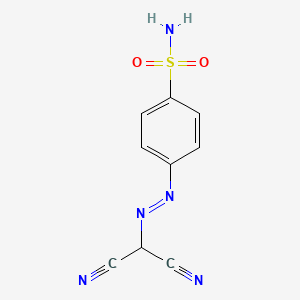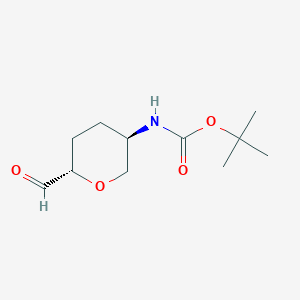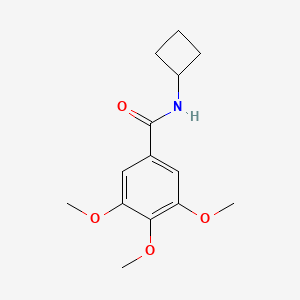![molecular formula C14H16Cl3NO3 B14008595 8-[Bis(2-chloroethyl)aminomethyl]-7-hydroxychromen-2-one;hydrochloride CAS No. 15991-08-9](/img/structure/B14008595.png)
8-[Bis(2-chloroethyl)aminomethyl]-7-hydroxychromen-2-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[Bis(2-chloroethyl)aminomethyl]-7-hydroxychromen-2-one;hydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of bis(2-chloroethyl)aminomethyl and hydroxychromenone groups, which contribute to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-[Bis(2-chloroethyl)aminomethyl]-7-hydroxychromen-2-one;hydrochloride typically involves the reaction of bis(2-chloroethyl)amine with a chromenone derivative under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure optimal yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, with considerations for scaling up the reaction, purification, and quality control to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
8-[Bis(2-chloroethyl)aminomethyl]-7-hydroxychromen-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The bis(2-chloroethyl) groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
8-[Bis(2-chloroethyl)aminomethyl]-7-hydroxychromen-2-one;hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 8-[Bis(2-chloroethyl)aminomethyl]-7-hydroxychromen-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. The bis(2-chloroethyl) groups are known to form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The hydroxychromenone moiety contributes to its overall activity by interacting with different cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2-chloroethyl)amine hydrochloride
- Mechlorethamine hydrochloride
- 2-Chloroethylamine hydrochloride
Uniqueness
8-[Bis(2-chloroethyl)aminomethyl]-7-hydroxychromen-2-one;hydrochloride is unique due to the presence of both bis(2-chloroethyl)aminomethyl and hydroxychromenone groups, which impart distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject of study.
Propiedades
Número CAS |
15991-08-9 |
|---|---|
Fórmula molecular |
C14H16Cl3NO3 |
Peso molecular |
352.6 g/mol |
Nombre IUPAC |
8-[bis(2-chloroethyl)aminomethyl]-7-hydroxychromen-2-one;hydrochloride |
InChI |
InChI=1S/C14H15Cl2NO3.ClH/c15-5-7-17(8-6-16)9-11-12(18)3-1-10-2-4-13(19)20-14(10)11;/h1-4,18H,5-9H2;1H |
Clave InChI |
XBSZQSBZHHCBFF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C1C=CC(=O)O2)CN(CCCl)CCCl)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


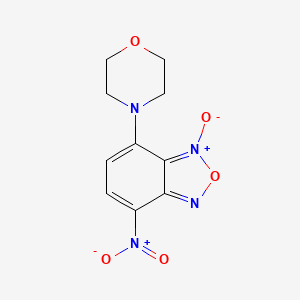
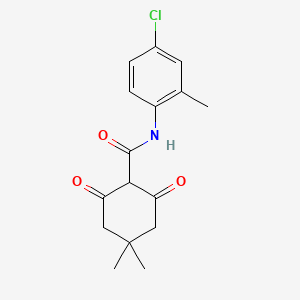
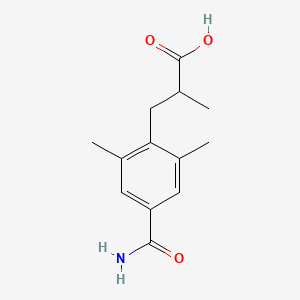
![Nickelate(4-), [[4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzoato]](6-)-N21,N22,N23,N24]-, tetrahydrogen, (SP-4-1)-](/img/structure/B14008531.png)
![4-[(2Z)-2-(4-Amino-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-N-(pyrimidin-2-yl)benzene-1-sulfonamide](/img/structure/B14008551.png)
![n-Ethyl-n-[(propan-2-ylsulfanyl)methyl]ethanamine](/img/structure/B14008554.png)
